

An In-depth Technical Guide to Hexamethylene Bromohydrin

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Compound of Interest

Compound Name: 6-Bromo-1-hexanol

Cat. No.: B126649

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of hexamethylene bromohydrin, also known as 6-bromohexan-1-ol. This bifunctional molecule serves as a valuable intermediate in organic synthesis and holds potential in the development of novel pharmaceutical compounds.

Chemical Structure and Identification

Hexamethylene bromohydrin is a primary alcohol with a terminal bromine atom. Its fundamental chemical information is summarized below.

| Identifier | Value |
|-------------------|-------------------------------------------------------------------------|
| IUPAC Name | 6-bromohexan-1-ol[1] |
| Synonyms | Hexamethylene bromohydrin, 6-Bromo-1-hexanol, 6-hydroxyhexyl bromide[1] |
| CAS Number | 4286-55-9[2] |
| Molecular Formula | C ₆ H ₁₃ BrO[2] |
| Molecular Weight | 181.07 g/mol [2] |
| SMILES | OCCCCCBr |
| InChI Key | FCMCSZXRVDVAW-UHFFFAOYSA-N |

Physicochemical Properties

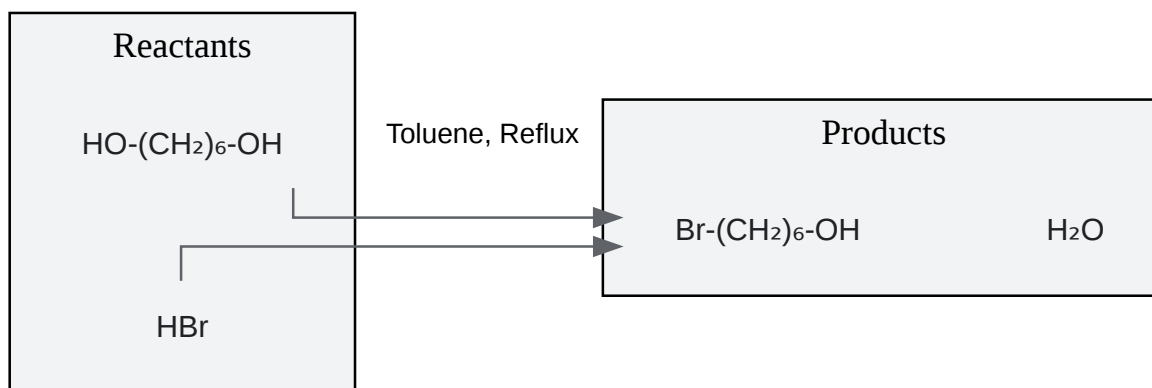
A summary of the key physical and chemical properties of hexamethylene bromohydrin is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |
|------------------|-------------------------------------------|-----------|
| Appearance | Clear, colorless to pale yellow liquid | |
| Boiling Point | 105-106 °C at 5 mmHg | |
| Density | 1.384 g/mL at 25 °C | |
| Refractive Index | n _{20/D} 1.482 | |
| Solubility | Soluble in chloroform and methanol. | |
| Storage | Store at 2-8°C under an inert atmosphere. | |

Synthesis of Hexamethylene Bromohydrin

The most commonly cited method for the synthesis of hexamethylene bromohydrin is the selective monobromination of 1,6-hexanediol using hydrobromic acid.

Reaction Scheme



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Figure 1. Synthesis of hexamethylene bromohydrin.

Experimental Protocol: Synthesis from 1,6-Hexanediol

This protocol details the synthesis of **6-bromo-1-hexanol** from 1,6-hexanediol.

Materials:

- 1,6-hexanediol
- 48% aqueous hydrobromic acid (1.2 equivalents)
- Toluene
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- n-hexane
- Ethyl acetate

- Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
- Separatory funnel
- Silica gel for column chromatography

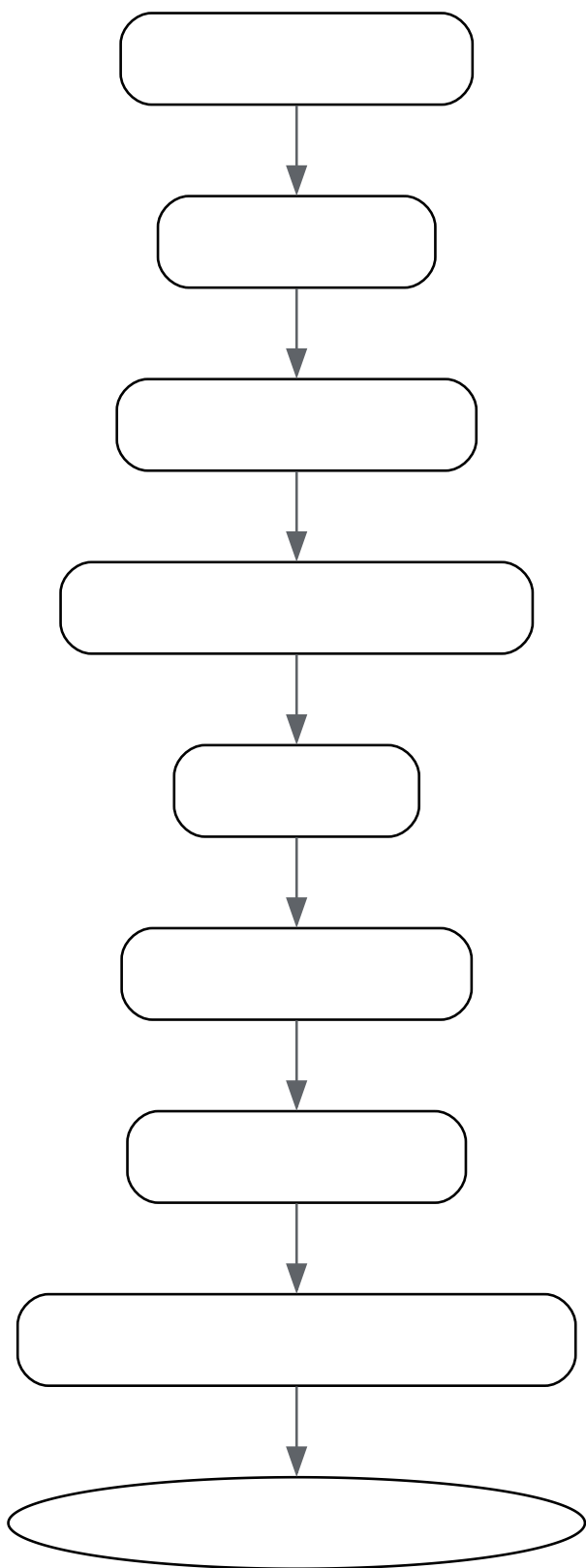
Procedure:

- To a round-bottom flask, add 1,6-hexanediol, 1.2 equivalents of 48% aqueous hydrobromic acid, and toluene.
- Set up the reaction mixture with a Dean-Stark apparatus and a reflux condenser.
- Heat the mixture to reflux for 18 hours. Water formed as a byproduct will be collected in the Dean-Stark trap.
- After 18 hours, cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous NaHCO_3 solution and water.
- Separate the organic layer and dry it over anhydrous Na_2SO_4 .
- Filter the mixture to remove the drying agent.
- Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude hexamethylene bromohydrin is purified by silica gel column chromatography.

Workflow for Purification:



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Figure 2. Purification workflow for hexamethylene bromohydrin.

Protocol:

- Prepare a slurry of silica gel in the eluent (n-hexane/ethyl acetate = 5:1 v/v) and pack it into a chromatography column.
- Dissolve the crude product in a minimal amount of the eluent.
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with the n-hexane/ethyl acetate (5:1 v/v) mixture, collecting fractions.
- Monitor the collected fractions by thin-layer chromatography (TLC).
- Combine the fractions containing the pure product.
- Remove the solvent from the combined pure fractions under reduced pressure to yield pure hexamethylene bromohydrin as a pale yellow oil.

Analytical Characterization

The structure and purity of the synthesized hexamethylene bromohydrin are confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (300 MHz, CDCl_3):

- δ 3.71 (t, J = 6.5 Hz, 2H, $-\text{CH}_2\text{OH}$)
- δ 3.53 (t, J = 6.8 Hz, 2H, $-\text{CH}_2\text{Br}$)
- δ 1.81-1.42 (m, 8H, $-\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2-$)

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Prepare a solution of hexamethylene bromohydrin in deuterated chloroform (CDCl_3).

- **Instrumentation:** Acquire the ^1H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of hexamethylene bromohydrin and to confirm its molecular weight.

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of hexamethylene bromohydrin in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Conditions:**
 - **Column:** Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - **Injector Temperature:** Set to a temperature that ensures efficient volatilization without thermal decomposition.
 - **Oven Program:** A temperature gradient program is typically used to ensure good separation of the analyte from any impurities.
 - **Carrier Gas:** Helium is commonly used as the carrier gas.
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV is standard.
 - **Mass Range:** Scan a mass range appropriate for the analyte, for example, m/z 40-300.

- Data Analysis: The retention time of the peak corresponding to hexamethylene bromohydrin is used for purity assessment (as a percentage of total peak area). The mass spectrum of this peak should show the characteristic molecular ion peaks and fragmentation pattern consistent with the structure.

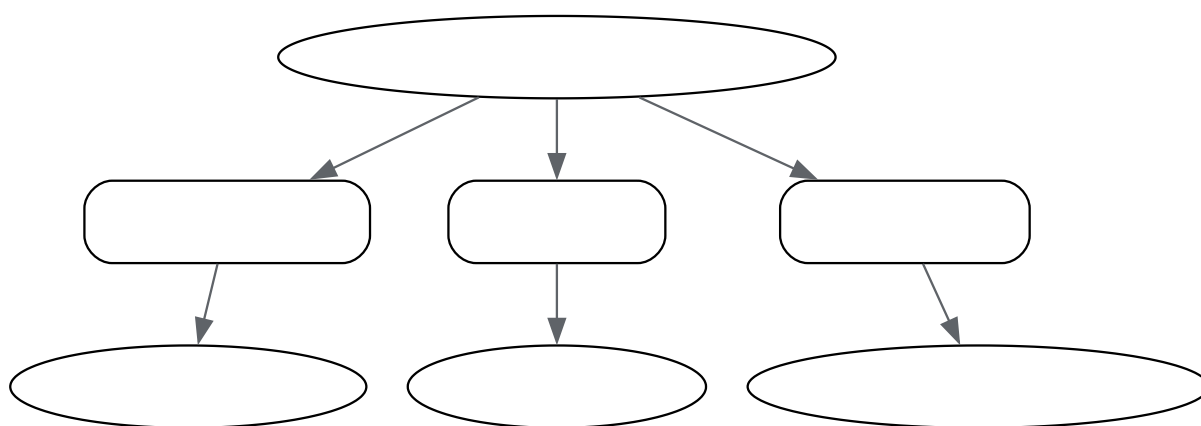
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation: As hexamethylene bromohydrin is a liquid, the spectrum can be obtained directly by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Instrumentation: Record the spectrum using an FTIR spectrometer.
- Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the O-H stretch of the alcohol and the C-Br stretch.

Workflow for Analytical Characterization:



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Figure 3. Workflow for the analytical characterization of hexamethylene bromohydrin.

Applications in Research and Drug Development

Hexamethylene bromohydrin is a versatile bifunctional molecule with applications as a cross-linking reagent and a synthetic intermediate. Its ability to introduce a six-carbon linker with a reactive hydroxyl group at one end and a bromine atom (a good leaving group) at the other makes it a valuable building block in organic synthesis. It is used in the preparation of various compounds, including nitric oxide-donating analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like Sulindac, which have potential applications in cancer prevention. While some sources suggest potential antimicrobial properties, detailed studies on its specific biological activities and mechanisms of action are limited.

Safety Information

Hexamethylene bromohydrin is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

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References

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